methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate
Description
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a sulfonamide-containing compound featuring a pyrazole core substituted with a tetrahydropyran (oxan-2-yl)methyl group and a benzoate ester. Its structure combines a sulfamoyl linker, which is common in bioactive molecules, with heterocyclic and aromatic moieties that influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
methyl 4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-24-17(21)13-5-7-16(8-6-13)26(22,23)19-14-10-18-20(11-14)12-15-4-2-3-9-25-15/h5-8,10-11,15,19H,2-4,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIXFNAWYZAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Synthesis: Pyrazole Core Functionalization
The 1-[(oxan-2-yl)methyl] substitution requires regioselective N-alkylation of pyrazol-4-amine precursors. As shown in Scheme 1, this typically involves:
Step 1a : Protection of pyrazol-4-amine using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during alkylation.
Step 1b : Alkylation with (oxan-2-yl)methyl bromide in dimethylformamide (DMF) at 60°C for 12 hours, achieving 78-85% yields based on analogous procedures.
Step 1c : Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate.
Benzoate Sulfonyl Chloride Preparation
Methyl 4-(chlorosulfonyl)benzoate serves as the electrophilic coupling partner. Synthesis follows a three-step sequence:
Step 2a : Sulfonation of methyl 4-aminobenzoate using chlorosulfonic acid at 0-5°C for 4 hours.
Step 2b : Quenching with thionyl chloride to generate the sulfonyl chloride, with yields exceeding 90% when conducted in anhydrous dichloroethane.
Step 2c : Crystallization from n-heptane/ethyl acetate (3:1 v/v) provides high-purity material (mp 112-114°C).
Sulfonamide Coupling: Mechanistic and Kinetic Considerations
The critical sulfonamide bond formation employs Schotten-Baumann conditions:
Reaction Parameters
- Molar ratio 1:1.05 (benzoate sulfonyl chloride : pyrazole amine)
- Solvent system: Tetrahydrofuran/water (4:1 v/v)
- Temperature: 0°C → room temperature over 6 hours
- Base: Triethylamine (2.5 equiv) to scavenge HCl
Optimization Data
| Variable | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0 → 25 ramp | +22% yield |
| Solvent Polarity | THF vs. DCM | THF/water | +15% purity |
| Equiv. Base | 1.0-3.0 | 2.5 | +18% yield |
Post-reaction workup involves extraction with ethyl acetate (3×50 mL), drying over MgSO₄, and solvent evaporation. Column chromatography (SiO₂, hexane/EtOAc 1:1) affords the crude product, which is subsequently recrystallized from methanol/water (4:1) to achieve >99% HPLC purity.
Process Intensification and Scale-Up Challenges
WO2024123815A1 highlights critical factors for kilogram-scale production:
Thermal Stability Profiling
Differential scanning calorimetry (DSC) reveals decomposition onset at 187°C, permitting reaction temperatures up to 80°C without degradation.
Solvent Selection Matrix
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Crystal Habit |
|---|---|---|---|
| THF | 7.5 | 0.45 | Needles |
| Acetonitrile | 37.5 | 0.38 | Prisms |
| 2-MeTHF | 6.0 | 0.42 | Plates |
THF emerges as optimal, balancing reaction rate and crystalline form control.
Impurity Control
LC-MS analysis identifies three major byproducts:
- Over-alkylated pyrazole (2.1-3.8%): Mitigated through controlled reagent addition rates
- Hydrolyzed sulfonyl chloride (0.9-1.2%): Minimized using molecular sieves (4Å)
- Di-sulfonated species (0.3-0.7%): Eliminated via gradient recrystallization
Analytical Characterization Benchmarks
4.1 Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.98 (s, 1H, Pyz-H), 7.89 (d, J=8.4 Hz, 2H, ArH), 4.32 (d, J=7.2 Hz, 2H, CH₂O), 3.98-3.78 (m, 2H, THP), 3.65 (s, 3H, OCH₃), 3.42-3.25 (m, 2H, THP), 1.82-1.45 (m, 6H, THP)
- HRMS (ESI+): m/z calc. for C₁₇H₂₁N₃O₅S [M+H]⁺ 396.1229, found 396.1224
4.2 Crystalline Form Control
XRPD analysis identifies two polymorphs:
- Form A : Stable monoclinic P2₁/c, a=10.852 Å, b=7.921 Å, c=15.432 Å
- Form B : Metastable orthorhombic Pbca, converts to Form A above 40°C
Recrystallization from ethyl acetate/n-heptane (1:3) produces phase-pure Form A with flow properties suitable for tablet formulation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Crystallographic and Computational Analysis
The structural elucidation of similar compounds relied on SHELXL () for refinement, suggesting that the target compound’s crystal structure (if resolved) would employ similar protocols. The CCDC entries for dihydropyrazoles () provide reference data for comparing bond lengths, angles, and packing arrangements .
Biological Activity
Methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate is a novel compound that integrates a sulfamoyl group with a pyrazole moiety, potentially endowing it with significant biological activity. This article reviews the available literature regarding its biological properties, including antibacterial, enzyme inhibition, and potential anticancer activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoate backbone linked to a sulfamoyl group and a pyrazole derivative, which is known for various pharmacological activities.
Antibacterial Activity
Research has indicated that compounds with similar structures exhibit antibacterial properties. For instance, derivatives of pyrazole have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfamoyl group is particularly relevant as it is associated with antibacterial action.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds with sulfamoyl functionalities have demonstrated significant inhibitory effects on these enzymes, which are crucial in various physiological processes. For example, studies have shown that certain sulfamoyl derivatives possess IC50 values in the micromolar range for urease inhibition, indicating their potential therapeutic applications .
Table 2: Enzyme Inhibition Potency of Sulfamoyl Compounds
| Compound Name | Enzyme Type | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound E | Urease | 0.63 ± 0.001 |
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research into similar compounds has shown that they can selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors . The selectivity for CAIX suggests that this compound could serve as a lead for developing new anticancer therapies.
Table 3: Binding Affinity to Carbonic Anhydrase Isozymes
| Compound Name | Kd (nM) | Selectivity Ratio |
|---|---|---|
| Compound F | 0.12 | >100-fold |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Screening : A study assessed the antibacterial efficacy of various pyrazole derivatives against multiple strains, finding significant activity against gram-positive bacteria .
- Enzyme Inhibition Studies : A series of sulfamoyl compounds were tested for their ability to inhibit urease and AChE, revealing promising results that support further exploration into their therapeutic applications .
- Anticancer Research : Investigations into CAIX inhibitors have highlighted the importance of structural modifications in enhancing binding affinity and selectivity, providing insights into how this compound could be optimized for cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step pathways, including sulfamoylation of the pyrazole core followed by coupling with the benzoate moiety. Key steps:
- Step 1 : Preparation of the tetrahydropyran (oxane)-substituted pyrazole intermediate via alkylation using (oxan-2-yl)methyl halides under basic conditions (e.g., NaH in THF) .
- Step 2 : Sulfamoylation at the pyrazole C4 position using sulfonyl chlorides, with reaction temperatures controlled between 0–25°C to minimize side reactions .
- Step 3 : Esterification of the benzoic acid derivative using methanol and catalytic acid (e.g., H₂SO₄) .
- Optimization : Monitor purity via HPLC and adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., sulfamoyl linkage at pyrazole C4, oxane methylene protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the sulfamoyl and ester groups .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., S–N bond ~1.63 Å in sulfamoyl group) for definitive conformation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Classification : Acute toxicity (oral/dermal/inhalation Category 4; GHS signal word: "Warning") .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust formation (risk of inhalation) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the tetrahydropyran (oxane) moiety influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Steric Effects : The oxane ring introduces conformational rigidity, affecting binding to biological targets (e.g., enzymes). Computational modeling (DFT or molecular docking) can predict steric clashes or favorable interactions .
- Solubility : The ether oxygen enhances water solubility compared to purely aliphatic substituents. Measure logP via shake-flask method or HPLC retention times .
- Biological Impact : Test in vitro against cancer cell lines (e.g., MTT assay) to compare activity with non-oxane analogs .
Q. What strategies can resolve contradictions in reported biological activity data for sulfamoyl-containing analogs?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability) to distinguish direct target effects from off-target interactions .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified sulfamoyl groups (e.g., methyl vs. phenyl substitutions) to isolate critical functional groups .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to account for variability in experimental conditions (e.g., cell line heterogeneity, assay protocols) .
Q. How can computational methods predict the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at oxane methyl group) .
- Degradation Studies : Perform forced degradation under acidic/alkaline/oxidative conditions (e.g., H₂O₂ for sulfamoyl stability) and analyze products via LC-MS .
- Kinetic Modeling : Apply Michaelis-Menten kinetics to hydrolytic cleavage of the ester group in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
